1-Eicosanol, hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Eicosanol, hydrogen sulfate: is a chemical compound with the molecular formula C20H42O4S and a molecular weight of 378.610 . It is also known by other names such as Icosyl hydrogen sulfate and Arachidyl monosulfate . This compound is a sulfate ester of 1-Eicosanol, a long-chain fatty alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Eicosanol, hydrogen sulfate can be synthesized through the sulfation of 1-Eicosanol. The reaction typically involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the hydrogen sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous sulfation processes where 1-Eicosanol is reacted with sulfur trioxide in a falling film reactor. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Eicosanol, hydrogen sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 1-Eicosanol and sulfuric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used to replace the sulfate group.
Major Products Formed:
Hydrolysis: 1-Eicosanol and sulfuric acid.
Oxidation: Eicosanoic acid.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
1-Eicosanol, hydrogen sulfate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Eicosanol, hydrogen sulfate involves its interaction with biological membranes and proteins. The sulfate group imparts hydrophilic properties, allowing the compound to interact with aqueous environments, while the long hydrocarbon chain interacts with lipid bilayers. This dual functionality enables the compound to modulate membrane fluidity and permeability, affecting various cellular processes .
Comparison with Similar Compounds
- 1-Octadecanol, hydrogen sulfate
- 1-Docosanol, hydrogen sulfate
- 1-Hexadecanol, hydrogen sulfate
Comparison: 1-Eicosanol, hydrogen sulfate is unique due to its specific chain length (20 carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer chain analogs. This uniqueness makes it particularly suitable for specific applications in surfactant formulations and lipid research .
Properties
CAS No. |
67633-89-0 |
---|---|
Molecular Formula |
C20H42O4S |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
icosyl hydrogen sulfate |
InChI |
InChI=1S/C20H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H,21,22,23) |
InChI Key |
DLFKFFZPKVOYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.